1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one
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Overview
Description
1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one is a chemical compound that belongs to the class of thienopyridines This compound is characterized by a thieno[3,2-c]azepine ring fused with a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-thiopheneethylamine and formaldehyde to prepare N-(2-ethyl)thiophene methylamine through a polymerization reaction. This intermediate is then subjected to a cyclization reaction in the presence of ethanol and hydrogen chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as solvent choice, acid concentration, reaction time, and temperature. For instance, using 30% anhydrous ethanol hydrogen chloride solution as the acid, ethanol as the solvent, and maintaining the reaction temperature at 50-60°C for 3-5 hours can result in a high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the aggregation of platelets induced by adenosine diphosphate, thrombin, and other agents. This inhibition is achieved through the compound’s binding to platelet receptors, thereby preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound shares a similar thienopyridine structure and is used as an intermediate in the synthesis of clopidogrel, an antiplatelet drug.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride: Another similar compound with a thienopyridine core, used in various chemical syntheses.
Uniqueness
1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-6-3-4-10-9(8-12)5-7-14-10/h2,5,7H,1,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYDPNLDDJPNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C(C1)C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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